![molecular formula C18H15NO6S B2913487 N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de CAS No. 867135-81-7](/img/structure/B2913487.png)
N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de
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Overview
Description
N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de is a useful research compound. Its molecular formula is C18H15NO6S and its molecular weight is 373.38. The purity is usually 95%.
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Scientific Research Applications
Energetic Materials Synthesis
Furan derivatives, including those similar to the compound , have been studied for their applications in energetic materials. For instance, 3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives demonstrate potential as high-performance energetic materials due to their high density, moderate to good thermal stability, and excellent detonation properties. These materials could serve various military and civilian purposes, such as in propellants and explosives (Jiaheng Zhang & J. Shreeve, 2014).
Organic Synthesis and Reactivity
The synthesis and reactivity of furan derivatives have been a subject of interest in organic chemistry. Research on 2-(furan-2-yl)benzo[e][1,3]benzothiazole and similar compounds have expanded the toolkit available for constructing complex organic molecules. These studies offer pathways for synthesizing novel compounds with potential applications in materials science, drug development, and more (А. Aleksandrov & М. М. El’chaninov, 2017).
Diagnostic and Therapeutic Research
Some furan-carboxamide derivatives have been investigated for their potential in diagnostic and therapeutic applications. For example, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) uses a specific furan-carboxamide derivative, demonstrating its utility in noninvasive imaging of neuroinflammation and contributing to the development of new therapeutics for neuropsychiatric disorders (A. Horti et al., 2019).
Sustainable Materials Development
Research into furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides showcases the potential of furan derivatives in creating sustainable alternatives to traditional polymers. These materials, like poly(octamethylene furanamide) (PA8F), offer comparable performance to their non-sustainable counterparts while being derived from renewable resources, indicating a path towards eco-friendly material solutions (Yi Jiang et al., 2015).
Antimicrobial and Antiviral Agents
The synthesis and evaluation of furan-carboxamide derivatives as antimicrobial and antiviral agents underline the compound class's potential in addressing drug resistance and emerging infectious diseases. For instance, certain furan-carboxamide derivatives have shown potent inhibitory activity against lethal H5N1 influenza A viruses, presenting new avenues for antiviral drug development (Yu Yongshi et al., 2017).
Mechanism of Action
Target of Action
GNF-Pf-1950, also known as N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxamide, targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, in a way that decreases the sensitivity of the parasite to certain antimalarial compounds .
Biochemical Pathways
The biochemical pathways affected by GNF-Pf-1950 are related to mitochondrial transport and drug resistance for clinically relevant antimalarials that target the mitochondria
Result of Action
The molecular and cellular effects of GNF-Pf-1950’s action involve decreased sensitivity to certain antimalarial compounds and potential roles in mitochondrial transport . The compound’s action could potentially lead to differential sensitivity to clinically relevant compounds such as atovaquone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GNF-Pf-1950. It is known that both internal and external environmental factors can influence gene expression and thus potentially affect the action of the compound .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S/c1-9-13(18(22)19-10-6-7-26(23,24)8-10)14-15(20)11-4-2-3-5-12(11)16(21)17(14)25-9/h2-5,10H,6-8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHQWOTXADCMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de |
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